molecular formula C10H9NO2S B2469862 Methyl 6-amino-1-benzothiophene-2-carboxylate CAS No. 57907-49-0

Methyl 6-amino-1-benzothiophene-2-carboxylate

Cat. No. B2469862
CAS RN: 57907-49-0
M. Wt: 207.25
InChI Key: XIUHYFQAAXIVBY-UHFFFAOYSA-N
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Description

“Methyl 6-amino-1-benzothiophene-2-carboxylate” is a chemical compound with the CAS number 57907-49-0 . It has a molecular weight of 207.25 .


Molecular Structure Analysis

The InChI code for “Methyl 6-amino-1-benzothiophene-2-carboxylate” is 1S/C10H9NO2S/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,11H2,1H3 .


Chemical Reactions Analysis

“Methyl 6-amino-1-benzothiophene-2-carboxylate” can be used as a precursor for the implementation of modern Ullmann-type cross-coupling reactions. An efficient method for N-arylation of the functionalized aminobenzo[b]thiophene with various (hetero)aryl iodides under mild conditions has been elaborated .


Physical And Chemical Properties Analysis

“Methyl 6-amino-1-benzothiophene-2-carboxylate” is a solid compound that should be stored at ambient temperature .

Scientific Research Applications

Copper-Catalyzed Cross-Coupling

“Methyl 6-amino-1-benzothiophene-2-carboxylate” has been used in copper-catalyzed cross-coupling reactions . This process involves the coupling of this compound with various aryl iodides under mild reaction conditions . The catalyst for this reaction is derived from CuI and L-proline . This method provides a simple and efficient way to synthesize N-Ar derivatives of 3-amino-1-benzothiophene-2-carboxylate .

Synthesis of Heterocyclic Compounds

This compound is a useful tool for the chemical modification of aromatic heterocycles . It allows for the efficient carbon-nitrogen cross-coupling with a range of (hetero)aryl iodides . This procedure is a general, relatively cheap, and experimentally simple way to afford the N-substituted products in moderate to high yields .

Organic Materials

Compounds containing the benzothiophene frame, such as “Methyl 6-amino-1-benzothiophene-2-carboxylate”, are important building blocks in organic synthesis . They are used in a broad range of applications, including the fabrication of organic materials like solar cells, light-emitting diodes (OLEDs), and field-effect transistors .

Medical Applications

“Methyl 6-amino-1-benzothiophene-2-carboxylate” and its derivatives show various biological activities . They have been evaluated as inhibitors of tubulin polymerization , candidates for the treatment of human cancer , and used for anti-HCV (hepatitis C virus) applications . They also show potential as anti-inflammatory agents .

Antioxidant Properties

Aminobenzothiophene derivatives, which include “Methyl 6-amino-1-benzothiophene-2-carboxylate”, are recognized as antioxidant agents . This makes them valuable in the field of medicinal chemistry.

Photochemotherapeutic Applications

“Methyl 6-amino-1-benzothiophene-2-carboxylate” and its derivatives have been used as photochemotherapeutic agents . This highlights their potential in the treatment of various diseases.

Antimicrobial Properties

Thiophene derivatives, including “Methyl 6-amino-1-benzothiophene-2-carboxylate”, have shown antimicrobial properties . This makes them valuable in the development of new antimicrobial drugs.

Anti-Inflammatory Properties

“Methyl 6-amino-1-benzothiophene-2-carboxylate” and its derivatives have been used as anti-inflammatory agents . This highlights their potential in the treatment of inflammatory diseases.

properties

IUPAC Name

methyl 6-amino-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUHYFQAAXIVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-amino-1-benzothiophene-2-carboxylate

Synthesis routes and methods

Procedure details

To a stirring solution of 6-nitro-benzo[b]thiophene-2-carboxylic acid methyl ester (3.9 g, 15.8 mmol) in DMF (120 mL) was added 10% Pd/C (700 mg, 10 wt %). The reaction was charged with H2, degassed and refilled with hydrogen three times. The slurry was stirred at RT for 4 days at balloon pressure, then filtered through a plug of Celite, and solvent was removed under reduced pressure. The solid was washed with EtOAc, and filtered to yield the desired amine. 1H NMR (CDCl3) δ 7.92 (s, 1H), 7.65 (d, J=8.4 Hz, 1H), 7.08 (s, 1H), 6.78 (d, J=8.4 Hz, 1H), 3.92 (s, 3H). MS (EI): cal'd (MH+) 208.04, exp (MH+) 208.1.
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
700 mg
Type
catalyst
Reaction Step One

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